molecular formula C14H18Fe B12348897 Ferrocene, (1,1-dimethylethyl)-

Ferrocene, (1,1-dimethylethyl)-

Cat. No.: B12348897
M. Wt: 242.14 g/mol
InChI Key: MZRCQWCFZQOVDZ-UHFFFAOYSA-N
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Description

Ferrocene, (1,1-dimethylethyl)-, also known as tert-butylferrocene, is an organometallic compound consisting of a ferrocene core with a tert-butyl group attached to one of the cyclopentadienyl rings. The molecular formula is C14H18Fe, and it is known for its stability and unique electronic properties. This compound is a derivative of ferrocene, which was first discovered in the 1950s and has since become a cornerstone in the field of organometallic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ferrocene, (1,1-dimethylethyl)-, typically involves the reaction of ferrocene with tert-butyl chloride in the presence of a strong base such as potassium hydroxide. The reaction is carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:

Industrial Production Methods

Industrial production of ferrocene derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as sublimation and column chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Ferrocene, (1,1-dimethylethyl)-, undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ferrocene, (1,1-dimethylethyl)-, has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ferrocene, (1,1-dimethylethyl)-, involves its ability to undergo redox reactions. The compound can easily switch between ferrocene and ferricenium states, facilitating electron transfer processes. This redox behavior is crucial in its applications as a catalyst and in biosensors. The molecular targets and pathways involved include interactions with enzymes and other proteins, enhancing their activity or stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ferrocene, (1,1-dimethylethyl)-, is unique due to the presence of the bulky tert-butyl group, which can influence its reactivity and stability. This makes it particularly useful in applications where steric hindrance is beneficial, such as in the development of selective catalysts and in the stabilization of reactive intermediates .

Properties

Molecular Formula

C14H18Fe

Molecular Weight

242.14 g/mol

IUPAC Name

1-tert-butylcyclopenta-1,3-diene;cyclopenta-1,3-diene;iron(2+)

InChI

InChI=1S/C9H13.C5H5.Fe/c1-9(2,3)8-6-4-5-7-8;1-2-4-5-3-1;/h4-7H,1-3H3;1-5H;/q2*-1;+2

InChI Key

MZRCQWCFZQOVDZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C[CH-]1.[CH-]1C=CC=C1.[Fe+2]

Origin of Product

United States

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